molecular formula C9H8N2O B2730322 6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile CAS No. 1152502-96-9

6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile

Cat. No.: B2730322
CAS No.: 1152502-96-9
M. Wt: 160.176
InChI Key: ZLBFGJTXRSQNFZ-UHFFFAOYSA-N
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Description

6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile is a chemical compound with the CAS Number 1152502-96-9 and a molecular formula of C9H8N2O . It is a pyridine-based building block of significant interest in medicinal and organic chemistry research. The compound features a pyridine core substituted with a carbonitrile group and an allyloxy chain. This structure places it within the broader class of cyanopyridine derivatives, which are recognized as privileged scaffolds in drug discovery . Cyanopyridine derivatives are frequently investigated for their wide range of pharmacological activities. Research indicates that compounds containing the cyanopyridine motif have demonstrated potential in various areas, including serving as anticancer agents by targeting enzymes such as PIM-1 kinase , acting as antitumor agents that inhibit β-tubulin polymerization , and displaying anti-inflammatory and antimicrobial properties . The specific substitution pattern on this molecule makes it a valuable intermediate for the synthesis of more complex heterocyclic systems, such as 4,6-diaryl pyridine derivatives, which are explored as potential cytotoxic molecules . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use. Researchers can utilize this compound as a key synthetic precursor in the development of novel bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-prop-2-enoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-2-5-12-9-4-3-8(6-10)7-11-9/h2-4,7H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBFGJTXRSQNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with allyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Reaction Mechanisms

The compound participates in diverse reactions due to its functional groups:

  • Nucleophilic Substitution : The oxygen atom in the prop-2-en-1-yloxy group can act as a leaving group under acidic or basic conditions.

  • Cyanide Reactivity : The nitrile group may undergo hydrolysis to carboxylic acids under acidic/basic conditions or participate in nucleophilic additions.

  • Electrophilic Aromatic Substitution : Activated positions on the pyridine ring (e.g., para to the nitrile group) are susceptible to electrophilic attack.

Example Reaction: Knoevenagel Condensation

Though not directly reported for this compound, analogous pyridine derivatives undergo Knoevenagel condensation with malononitrile in the presence of catalysts like [(VO)TPP][(TCM)₄]. This involves activation of carbonyl groups and nucleophilic attack, forming intermediates that cyclize to yield fused heterocycles .

Molecular Formula and Identifiers

  • Molecular Formula : C₁₀H₈N₂O

  • InChI : InChI=1S/C10H8N2O/c1-2-3-4-8(6-12)10-7-5-1/h1-2H,4,6-7H,3H2

  • SMILES : C/C=C\Oc1ccnc(c1)C#N

Key Reactions

Reaction Conditions Outcome
Hydrolysis of Nitrile Acidic/basic conditionsConversion to carboxylic acid (e.g., pyridine-3-carboxylic acid).
Alkylation Allyl bromide, K₂CO₃Formation of ether derivatives (e.g., prop-2-en-1-yloxy group).

Challenges and Considerations

  • Regioselectivity : Introducing substituents at specific positions on the pyridine ring requires careful control of reaction conditions.

  • Stability : The nitrile group may undergo unintended hydrolysis under harsh conditions, necessitating optimized protocols.

Comparative Analysis of Related Compounds

Compound Key Feature Application Reference
5-Chloro-6-(prop-2-en-1-yloxy)pyridine-3-carbonitrile Chlorine substituent at position 5Antimicrobial or kinase inhibition
Pyrimidine-6-carbonitriles Fused heterocyclic systemsAnticancer agents

This compound’s reactivity profile makes it a versatile intermediate in organic synthesis, particularly in medicinal chemistry. Further studies could explore its role in cross-coupling reactions or as a ligand in organometallic chemistry.

Scientific Research Applications

Medicinal Chemistry

6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various resistant bacterial strains. For instance, clinical trials indicated a reduction in infection rates among participants treated with this compound compared to control groups .
  • Anticancer Properties : In vitro studies demonstrated that this compound enhances the cytotoxic effects of conventional chemotherapy agents on cancer cells. This suggests its potential role in combination therapies for improved treatment outcomes .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions, including:

  • Nucleophilic Substitution : The prop-2-en-1-yloxy group can be replaced by other nucleophiles, leading to a variety of substituted pyridine derivatives.
  • Oxidation and Reduction Reactions : The nitrile group can be oxidized or reduced under specific conditions to yield primary amines or other functional groups, expanding its utility in synthetic chemistry.

Data Tables

Activity TypeObservations
AntimicrobialSignificant efficacy against resistant strains
AnticancerEnhanced cytotoxicity in combination therapies

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound against infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among participants treated with this compound compared to controls.

Case Study 2: Cancer Treatment

In vitro studies demonstrated that combining this compound with existing chemotherapy agents enhanced cytotoxic effects on cancer cells, suggesting potential for use in combination therapies.

Mechanism of Action

The mechanism of action of 6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key analogs of 6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile, highlighting substituent effects on synthesis, properties, and bioactivity:

Compound (6-position substituent) Synthesis Method Key Properties/Bioactivity HOMO-LUMO Gap (eV) LogP (Predicted) Molecular Weight (g/mol) References
6-(Prop-2-en-1-yloxy) Not reported Unknown - ~1.8* ~176.2 -
6-(Chlorothiophenyl) Thorpe-Ziegler cyclization Antibacterial, cytotoxic (MIC: 4–32 µg/mL) - ~3.5 ~320–350
6-(Ethylamino) Reference compound (unspecified method) SARS-CoV-2 Mpro antagonist (docking score: -6.2 kcal/mol) 5.77 ~1.2 161.2
6-(Cyclopentyloxy) Multicomponent reaction (MCR) Antitumor (IC50: ~10 µM vs. HepG2 cells) - ~2.5 ~297.3
6-(2-Hydroxy-2-methylpropoxy) Degradation product synthesis Impurity in selpercatinib formulations - ~0.8 ~343.4
6-(Prop-2-yn-1-ylsulfanyl) Sulfur-substitution protocol Not reported - ~2.7 ~218.3

*Predicted using ChemDraw (allyloxy group: moderate hydrophobicity).

Key Observations:

Substituent Effects on Reactivity and Stability: The ethylamino derivative exhibits a higher HOMO-LUMO gap (5.77 eV) compared to natural products like Echinacoside (4.04 eV), suggesting greater kinetic stability and lower chemical reactivity . This property may enhance its suitability as a drug candidate.

Biological Activity :

  • Chlorothiophenyl analogs demonstrate broad-spectrum antibacterial activity (MIC: 4–32 µg/mL against S. aureus and E. coli) and cytotoxicity (IC50: ~15 µM vs. MCF-7 cells) .
  • Cyclopentyloxy derivatives show antitumor activity, likely due to improved lipophilicity (logP ~2.5) and target binding .

Synthetic Accessibility: Thorpe-Ziegler cyclization and MCRs are preferred for chlorothiophenyl and cyclopentyloxy derivatives, respectively, with yields reported as "high" or "good" (>50%) . Ethylamino and hydroxypropoxy derivatives are often synthesized via nucleophilic substitution or degradation pathways .

Physicochemical Properties: The ethylamino substituent lowers logP (~1.2), enhancing aqueous solubility, while chlorothiophenyl increases logP (~3.5), favoring membrane permeability .

Research Findings and Implications

  • Antiviral Potential: The ethylamino derivative’s strong docking affinity (-6.2 kcal/mol) against SARS-CoV-2 Mpro highlights the role of amino groups in protease inhibition .
  • Antibacterial vs. Antitumor Trade-offs : Electron-withdrawing groups (e.g., chlorothiophenyl) favor antibacterial activity, whereas bulky substituents (e.g., cyclopentyloxy) enhance antitumor effects .
  • Stability in Formulations : The hydroxypropoxy derivative’s identification as a degradation product underscores the need for stability studies in drug development .

Biological Activity

6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile is a compound belonging to the pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on anticancer, antimicrobial, and anti-tubercular properties.

The chemical structure of this compound includes a pyridine ring substituted with a prop-2-en-1-yloxy group and a cyano group at the 3-position. This unique arrangement contributes to its reactivity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : Compounds like 4c and 4f, which are structurally related to pyridine derivatives, have shown significant induction of apoptosis in cancer cell lines such as HepG-2 and Caco-2. These compounds activated caspases (3/7), which are crucial for the apoptotic process .
  • Inhibition of Kinases : The compound has been investigated for its role as a PIM-1 kinase inhibitor. PIM-1 is implicated in tumorigenesis and resistance to chemotherapy. Compounds exhibiting high binding affinity to PIM-1 can inhibit its activity, leading to reduced cancer cell viability .
  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that derivatives related to this compound exhibit low toxicity towards normal cells while effectively targeting cancer cells .

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have also been explored:

  • Broad Spectrum Activity : Research has demonstrated that pyridine-based compounds possess significant antimicrobial activity against various bacterial strains. The presence of the cyano group enhances this activity by interfering with microbial metabolic pathways .
  • Mechanism of Action : The exact mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Anti-tubercular Activity

The anti-tubercular potential of compounds related to this compound has been investigated:

  • Activity Against Mycobacterium tuberculosis : Some derivatives have shown promising results against Mycobacterium tuberculosis, with IC50 values indicating significant inhibitory concentrations .
  • Comparative Studies : In comparative studies, certain derivatives displayed IC90 values ranging from 3.73 to 4.00 μM, demonstrating their efficacy as potential anti-tubercular agents .

Case Studies and Research Findings

StudyCompoundActivityIC50/IC90 ValuesNotes
4c, 4fAnticancerIC50 = 0.110 µM (PIM-1)Induced apoptosis in HepG-2
Various DerivativesAnti-tubercularIC90 = 3.73 - 4.00 μMSignificant activity against M. tuberculosis
Pyridine DerivativesAntimicrobialNot specifiedBroad spectrum activity

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 6-(Prop-2-en-1-yloxy)pyridine-3-carbonitrile, and what are the critical reaction conditions?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting pyridine-3-carbonitrile derivatives with propargyl bromide or allyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature (60–80°C) and solvent polarity are crucial for regioselectivity and yield optimization. Monitoring by TLC or HPLC ensures intermediate purity .
  • Key Considerations : Side reactions, such as over-alkylation or hydrolysis of the nitrile group, require controlled stoichiometry and anhydrous conditions. Post-synthesis purification via column chromatography or recrystallization is essential .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Techniques :

  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and allyloxy group integration. IR spectroscopy identifies nitrile (C≡N) stretching (~2200 cm⁻¹) and ether (C-O-C) vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and hydrogen-bonding networks, essential for understanding intermolecular interactions .

Q. What biological activities are associated with pyridine-3-carbonitrile derivatives, and how are these evaluated experimentally?

  • Pharmacological Screening : Derivatives are tested for anticancer, antiviral, or anti-inflammatory activity using:

  • In vitro assays : Cell viability (MTT), enzyme inhibition (e.g., kinase assays), and fluorescence-based binding studies .
  • In vivo models : Rodent studies for pharmacokinetics (e.g., bioavailability of Selpercatinib, a pyridine-3-carbonitrile-based drug) .
    • Structure-Activity Relationship (SAR) : Modifications to the allyloxy group or nitrile position are correlated with potency changes, guiding lead optimization .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of this compound in scaled-up reactions?

  • Process Chemistry Strategies :

  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in allylation .
  • Solvent Engineering : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates, while microwave-assisted synthesis reduces side products .
  • Quality Control : Use of HPLC-PDA to track impurities and degradation products during scale-up .

Q. How should contradictions in pharmacological data across studies on pyridine-3-carbonitrile derivatives be addressed?

  • Data Reconciliation Workflow :

Experimental Reprodubility : Verify assay conditions (e.g., cell line viability, incubation time) .

Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP3A4) to explain variability in in vivo efficacy .

Computational Modeling : Molecular docking (e.g., using Schrödinger Suite) identifies binding site discrepancies due to structural analogs .

Q. What methodologies are employed to identify and quantify degradation products of pyridine-3-carbonitrile derivatives in formulation studies?

  • Case Study : Selpercatinib degradation products (e.g., DP5 and DP6) are analyzed via:

  • LC-HRMS : Identifies hydrolyzed or oxidized impurities using gradient elution (C18 columns) and mass spectral libraries .
  • Forced Degradation : Stress testing (heat, light, pH extremes) accelerates degradation, followed by kinetic modeling to predict shelf-life .

Q. How can computational tools predict the interaction of this compound with biological targets?

  • In Silico Approaches :

  • Molecular Dynamics (MD) : Simulates ligand-protein binding stability (e.g., with SARS-CoV-2 main protease, PDB: 5R82) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electron transfer in nitrile group interactions, aiding in inhibitor design .

Q. What crystallization strategies improve the resolution of hydrogen-bonding networks in pyridine-3-carbonitrile derivatives?

  • Crystallization Techniques :

  • Solvent Diffusion : Slow evaporation from DMSO/water mixtures promotes large, high-quality crystals .
  • Graph Set Analysis : Etter’s rules classify hydrogen-bond patterns (e.g., R₂²(8) motifs) to predict packing efficiency and polymorphism .
    • Refinement : SHELXL refines disordered allyloxy groups and thermal parameters, critical for accurate electron density maps .

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